2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of o-aminothiophenol with carbon disulfide and subsequent cyclization.
Synthesis of the Pyrazolone Core: The pyrazolone core is usually formed by the reaction of hydrazine with an appropriate β-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethyl halides.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core.
Reduction: Reduction reactions can occur at the imidoyl group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazolone core.
Reduction: Amino derivatives of the ethanimidoyl group.
Substitution: Substituted derivatives at the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and trifluoromethyl-substituted molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The presence of the benzothiazole ring and pyrazolone core suggests it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and pyrazolone core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-phenylethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
The unique combination of the benzothiazole ring, pyrazolone core, and trifluoromethyl group in 2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-ethylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one distinguishes it from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H17F3N4OS |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(4-ethylphenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H17F3N4OS/c1-3-13-8-10-14(11-9-13)25-12(2)17-18(21(22,23)24)27-28(19(17)29)20-26-15-6-4-5-7-16(15)30-20/h4-11,27H,3H2,1-2H3 |
InChI Key |
TVNMDBKZYKYGOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
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